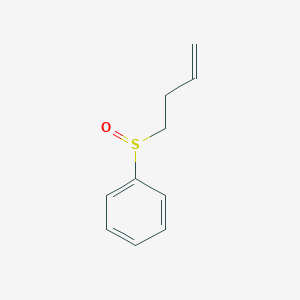
Benzene, (3-butenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-butenylsulfinyl)- is an organic compound that features a benzene ring substituted with a 3-butenylsulfinyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring reacts with an electrophile to form a substituted benzene derivative . Common reagents used in these reactions include sulfur-containing compounds and butenyl halides under controlled conditions.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-butenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, (3-butenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzene, (3-butenylsulfinyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-butenyl)-: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzene, (3-butenylsulfonyl)-: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity
Uniqueness
Benzene, (3-butenylsulfinyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
102201-76-3 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
but-3-enylsulfinylbenzene |
InChI |
InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI Key |
ZMYLJZXLHPOVJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















